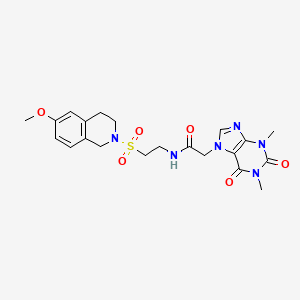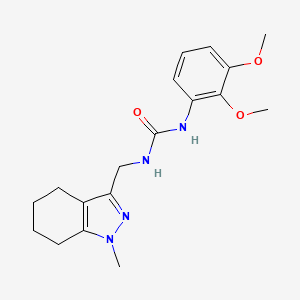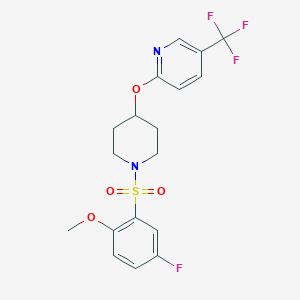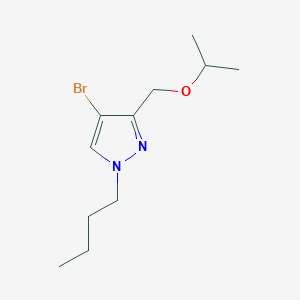
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of certain signaling pathways involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory properties. Additionally, it has been found to induce apoptosis in cancer cells, leading to its potential anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages and limitations for lab experiments. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, its potential use in the development of fluorescent probes for imaging applications makes it a useful tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole. Further studies are needed to fully understand its mechanism of action and potential applications in the development of drugs for the treatment of various diseases. Additionally, its potential use in the development of fluorescent probes for imaging applications should be further explored. Overall, 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has the potential to be a valuable tool in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-butylpyrazole with isopropoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, it has been studied for its potential use in the development of fluorescent probes for imaging applications.
Propriétés
IUPAC Name |
4-bromo-1-butyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-14-7-10(12)11(13-14)8-15-9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJKCWPMXQNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)
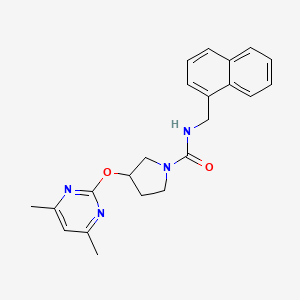
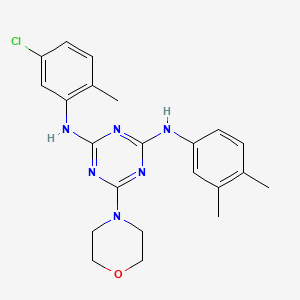
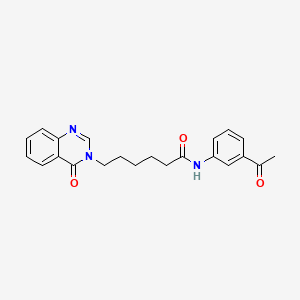
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)
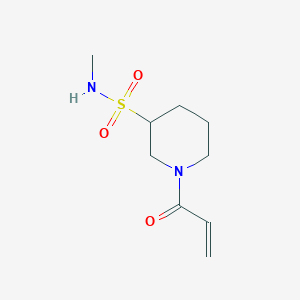
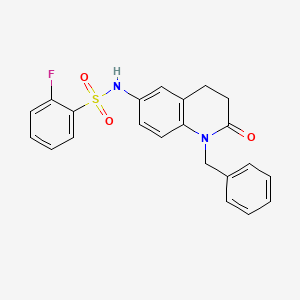
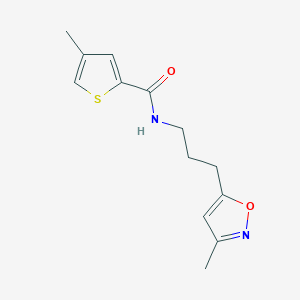
![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)
![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
